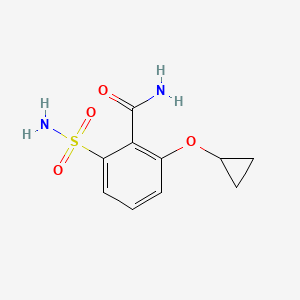

2-Cyclopropoxy-6-sulfamoylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O4S |

|---|---|

Molecular Weight |

256.28 g/mol |

IUPAC Name |

2-cyclopropyloxy-6-sulfamoylbenzamide |

InChI |

InChI=1S/C10H12N2O4S/c11-10(13)9-7(16-6-4-5-6)2-1-3-8(9)17(12,14)15/h1-3,6H,4-5H2,(H2,11,13)(H2,12,14,15) |

InChI Key |

VZFXDQMBFCOKFY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C(=CC=C2)S(=O)(=O)N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropoxy 6 Sulfamoylbenzamide and Analogues

Strategic Approaches to Sulfamoylbenzamide Scaffold Construction

The synthesis of sulfamoylbenzamide derivatives is primarily achieved through strategic pathways that build the molecule in a stepwise or a one-pot fashion. These approaches are designed to control the regioselectivity of the substitutions on the benzoyl core and to allow for the introduction of diverse functional groups at both the sulfonamide and carboxamide moieties.

Linear Synthesis Pathways for Sulfamoylbenzamide Derivatives

A prevalent and methodical approach to synthesizing sulfamoylbenzamide derivatives, including 2-cyclopropoxy-6-sulfamoylbenzamide, is through a linear sequence. nih.gov This strategy involves the sequential formation of the sulfonyl chloride, the sulfonamide, and finally the carboxamide, allowing for clear intermediate characterization at each stage. nih.gov

The initial and critical step in the linear synthesis is the chlorosulfonation of a substituted benzoic acid. nih.gov This electrophilic substitution reaction is typically performed using an excess of chlorosulfonic acid, often at elevated temperatures, to introduce a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. nih.govgoogle.com For instance, the synthesis of sulfamoylbenzamide analogues often starts with the chlorosulfonation of benzoic acids. nih.gov The resulting sulfonyl chloride is a highly reactive intermediate. nih.gov

This intermediate, such as 4-halo-3-(chlorosulfonyl)benzoic acid, is then reacted with a primary or secondary amine to yield the corresponding sulfonamide. nih.govgoogle.com In the context of this compound, the chlorosulfonated benzoic acid precursor would be reacted with cyclopropylamine. nih.gov This reaction is often carried out in an aqueous medium or a suitable solvent like acetone. researchgate.netrsc.org The resulting sulfamoylbenzoic acid is a key building block for the subsequent step. nih.gov

The final step in the linear pathway is the formation of the carboxamide bond. The sulfamoylbenzoic acids produced in the previous step are subjected to standard carbodiimide (B86325) coupling conditions to react with an amine. nih.govrsc.org A widely used carbodiimide for this purpose is N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govwikipedia.org This method effectively converts the carboxylic acid into an activated O-acylisourea intermediate, which then readily reacts with an amine to form the desired amide. wikipedia.orgnih.gov This coupling reaction is generally efficient for a wide range of anilines as well as primary and secondary aliphatic amines. nih.gov

One-Pot Bis-Sulfonamide-Carboxamide Synthetic Approaches

Another reported one-pot synthetic strategy for m-sulfamoylbenzamide analogues starts from m-(chlorosulfonyl)benzoyl chloride. nih.gov This method leverages the difference in reactivity between the sulfonyl chloride and the aroyl chloride functionalities to achieve a chemoselective synthesis. nih.gov Continuous-flow processes have been shown to enhance this chemoselectivity compared to traditional batch reactions, even at higher temperatures and without the need for catalysts. nih.gov

Key Intermediates and Precursors in this compound Synthesis

The success of the synthetic methodologies described heavily relies on the careful selection and preparation of key intermediates and precursors. The structure and substitution pattern of these starting materials dictate the final structure of the target molecule.

Importance of Substituted Benzoic Acid Derivatives

Substituted benzoic acid derivatives are the foundational starting materials for the synthesis of compounds like this compound. nih.govnih.gov The nature and position of the substituents on the benzoic acid ring are crucial as they direct the position of the incoming sulfamoyl group and are integral components of the final molecule. nih.gov For the synthesis of the titular compound, a 2-cyclopropoxybenzoic acid derivative would be the essential precursor.

The synthesis of various sulfamoylbenzamide analogues demonstrates the modularity of using different substituted benzoic acids. For example, starting with 2-fluorobenzoic acid or 2-chlorobenzoic acid leads to the corresponding halogenated sulfamoylbenzamide products. google.comnih.gov The carboxyl group of the benzoic acid serves as the handle for the eventual formation of the benzamide (B126), typically through activation and coupling with an amine. nih.gov Research into Mcl-1/Bfl-1 dual inhibitors has utilized a 2,5-substituted benzoic acid core, highlighting the importance of the substitution pattern for biological activity. nih.gov

Table 1: Examples of Amines Used in the Linear Synthesis of Sulfamoylbenzamide Analogues

| Entry | Sulfonamide Amine | Carboxamide Amine | Resulting Product Class | Reference |

| 1 | Cyclopropylamine | p-Chloroaniline | N-Aryl-sulfamoylbenzamide | nih.gov |

| 2 | Cyclopropylamine | p-Anisidine | N-Aryl-sulfamoylbenzamide | nih.gov |

| 3 | Cyclopropylamine | n-Butylamine | N-Alkyl-sulfamoylbenzamide | nih.gov |

| 4 | Morpholine | p-Chloroaniline | N-Aryl-sulfamoylbenzamide | nih.gov |

| 5 | Morpholine | p-Anisidine | N-Aryl-sulfamoylbenzamide | nih.gov |

| 6 | p-Bromoaniline | Varies | N-Substituted-sulfamoylbenzamide | nih.gov |

Table 2: Summary of Synthetic Approaches

| Synthetic Approach | Starting Material | Key Reactions | Advantages | Reference |

| Linear Synthesis | Substituted Benzoic Acid | Chlorosulfonation, Sulfonamide formation, Carbodiimide coupling | Stepwise control, Intermediate isolation | nih.gov |

| One-Pot Synthesis | Substituted Benzoic Acid | Chlorosulfonation followed by excess amine addition | Increased efficiency, Reduced steps | nih.gov |

| One-Pot Synthesis | m-(chlorosulfonyl)benzoyl chloride | Chemoselective amination | High chemoselectivity, Amenable to flow chemistry | nih.gov |

Derivatization and Structural Diversification Strategies

The sulfamoylbenzamide scaffold offers numerous opportunities for structural modification to optimize potency, selectivity, and pharmacokinetic properties. These strategies are crucial for the development of new drug candidates.

Modification of Alkyl, Cycloalkyl, and Aryl Moieties within the Sulfamoylbenzamide Core

A primary strategy for diversification involves the modification of the substituents on the sulfonamide nitrogen. By reacting the sulfonyl chloride intermediate with a diverse library of primary and secondary amines, a wide array of alkyl, cycloalkyl, and aryl moieties can be introduced. nih.govnih.govrsc.org

For example, studies have reported the synthesis of analogues bearing various aliphatic and benzyl (B1604629) amines, as well as amino acids, at this position. nih.gov The introduction of different cycloalkyl groups, such as cyclopropyl (B3062369), cyclopentyl, and cyclohexyl, has also been explored to probe the structure-activity relationships. nih.gov

Furthermore, the aryl portion of the benzamide can be varied. For instance, different substituted anilines can be used in the amide bond formation step to introduce a range of functional groups on this part of the molecule. nih.govdrughunter.com The nature of these substituents can significantly influence the biological activity of the resulting compounds.

In a systematic approach to lead optimization, the sulfamoylbenzamide structure has been divided into multiple parts, each of which can be independently modified. nih.govrsc.org This modular approach allows for a comprehensive exploration of the chemical space around the core scaffold.

Table 1: Examples of Moiety Modifications in Sulfamoylbenzamide Analogs

| Position of Modification | Modifying Group | Reference Compound Example |

|---|---|---|

| Sulfonamide | Cyclopentylamine | Intermediate 14 nih.gov |

| Sulfonamide | N-methylcyclopentylamine | Compound 30 nih.gov |

| Benzamide | 3,4-Difluoroaniline | Intermediate 3 nih.gov |

| Benzamide | Substituted Benzylamines | Compounds 19 and 21 nih.gov |

Regioselective Functionalization Approaches for Novel Analogues

The regiochemistry of the substituents on the aromatic ring of the sulfamoylbenzamide core is critical for biological activity. Achieving the desired substitution pattern often requires careful synthetic planning and the use of regioselective reactions.

The directing effects of the functional groups already present on the benzene (B151609) ring play a crucial role in determining the position of subsequent substitutions. For example, in a Friedel-Crafts sulfonylation of 2-fluoroacetanilide, a mixture of regioisomers is produced, which can be separated by column chromatography. nih.gov This highlights a common challenge in the synthesis of polysubstituted aromatic compounds and the importance of purification techniques to isolate the desired isomer.

In other instances, regioselectivity is controlled by the synthetic sequence. A linear approach, starting with an appropriately substituted benzoic acid, ensures that the subsequent functionalizations, such as chlorosulfonation and amidation, occur at the desired positions. nih.govdrughunter.com For example, starting with 5-amino-2-fluorobenzoic acid allows for the specific synthesis of analogues with an inverted sulfonamide portion. nih.gov

The development of regioselective sulfonylation methods is also an area of active research. For instance, certain intermediates can be regioselectively sulfonylated by treatment with chlorosulfonic acid under specific conditions to afford the corresponding 3-sulfonyl chloride derivatives in high yields. nih.gov Such methods are invaluable for the efficient synthesis of complex sulfamoylbenzamide analogues with well-defined substitution patterns.

Introduction of Bioisosteric Groups to Optimize Molecular Properties

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. drughunter.comnih.gov This approach involves substituting a functional group with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, metabolic stability, or pharmacokinetic profile. sci-hub.seresearchgate.net

In the context of sulfamoylbenzamides, the amide bond itself is a potential site for bioisosteric replacement. Amide groups can be susceptible to enzymatic cleavage, which can limit the oral bioavailability and duration of action of a drug. nih.govsci-hub.se Replacing the amide with a more stable isostere can mitigate this issue.

Another interesting approach is the use of a sulfonamide group as a bioisostere for an amide. nih.gov While the core of the molecule is a sulfamoylbenzamide, this concept highlights the nuanced understanding of isosterism, where functional groups can be interchanged to modulate properties such as gelation in supramolecular chemistry, a principle that can be extended to drug-receptor interactions. nih.gov

The trifluoroethylamine motif has also emerged as a non-classical bioisostere for the amide group. drughunter.com The strong electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability and modulate the basicity of the adjacent amine. drughunter.com The application of these and other bioisosteric replacements to the sulfamoylbenzamide scaffold represents a promising avenue for the discovery of novel analogues with improved therapeutic potential.

Table 2: Common Amide Bioisosteres

| Bioisostere Class | Specific Examples | Potential Advantages |

|---|---|---|

| Heterocycles | 1,2,3-Triazole, 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, Imidazole | Improved metabolic stability, structural rigidity drughunter.comnih.govsci-hub.se |

| Trifluoroethylamine | -CF₂-NH- | Enhanced metabolic stability, modulated pKa drughunter.com |

| Sulfonamide | -SO₂-NH- | Can preserve H-bond donor/acceptor sites, tune properties nih.gov |

Structure Activity Relationship Sar Studies of 2 Cyclopropoxy 6 Sulfamoylbenzamide Derivatives

Systematic Dissection and Positional Modification Analysis of the Sulfamoylbenzamide Scaffold

The sulfamoylbenzamide scaffold consists of a central benzene (B151609) ring substituted with a carboxamide and a sulfonamide group. Systematic dissection and positional modifications of this scaffold have been crucial in optimizing the pharmacological properties of these derivatives.

The core of the sulfamoylbenzamide scaffold can be divided into three main regions, often referred to as the A, B, and C rings or corresponding regions in acyclic analogues. In the context of Hepatitis B Virus (HBV) capsid assembly modulators, for instance, modifications to each of these regions have been explored. nih.gov Initial optimization efforts on compounds like NVR 3-778 involved modifying the A and B rings, which led to the identification of more potent derivatives. nih.gov

Further studies have demonstrated that the relative positions of the sulfamoyl and benzamide (B126) groups are critical for activity. For example, in the development of inhibitors for human dihydrofolate reductase (hDHFR), the introduction of an amide bond into trimethoprim (B1683648) analogs, creating a benzamide structure, was shown to increase affinity for the enzyme. nih.gov The position of substituents on the aromatic rings also greatly influences biological activity. nih.gov This highlights the importance of the spatial arrangement of the key functional groups for effective interaction with the target protein. The systematic replacement and modification of different parts of the scaffold allow researchers to map the binding pocket and identify key interactions that govern potency and selectivity.

Impact of the Cyclopropyl (B3062369) Moiety and Cyclopropoxy Substitution on Biological Activity

The cyclopropane (B1198618) ring is a valuable structural motif in medicinal chemistry due to its unique conformational and electronic properties. researchgate.netnih.gov Its rigid nature can help to lock a molecule into a bioactive conformation, thereby enhancing binding affinity and potency. nih.govunl.pt The introduction of a cyclopropyl group can also increase metabolic stability and improve other pharmacokinetic properties. nih.gov

In the context of sulfamoylbenzamide derivatives, the cyclopropyl moiety, often as a cyclopropoxy group attached to the benzamide ring, plays a significant role in modulating biological activity. For instance, in the development of human ectonucleoside triphosphate diphosphohydrolase (h-NTPDase) inhibitors, derivatives containing a cyclopropyl group have shown potent and selective activity. rsc.orgresearchgate.net The compound 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide was found to be a potent inhibitor of h-NTPDase2. rsc.orgresearchgate.net Similarly, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was identified as a highly potent and selective inhibitor of h-NTPDase8. rsc.orgresearchgate.net

Influence of Substituent Electronic and Steric Properties on Target Interaction

The electronic and steric properties of substituents on the sulfamoylbenzamide scaffold are critical determinants of biological activity. These properties directly influence how the molecule binds to its biological target.

Electronic Properties: The nature of substituents, whether electron-donating or electron-withdrawing, can significantly affect the electronic distribution within the molecule. This, in turn, can modulate the strength of interactions, such as hydrogen bonds and pi-stacking, with the target protein. For instance, in the synthesis of 1-phenylcyclopropane carboxamide derivatives, the presence of electron-donating groups like methyl and methoxy (B1213986) on the phenyl ring resulted in higher yields, while electron-withdrawing groups like fluoro and chloro led to lower yields. nih.gov While this relates to synthesis, it underscores the impact of electronic modifications. In SAR studies of pyridine (B92270) derivatives, the electronic properties of substituents were found to be crucial for anticancer activity. researchgate.net

Steric Properties: The size and shape of substituents (steric properties) are also paramount. Bulky substituents can create steric hindrance, preventing the molecule from fitting optimally into the binding pocket of the target. Conversely, in some cases, a larger substituent may be necessary to form favorable van der Waals interactions and occupy a specific hydrophobic pocket. Studies on benzamide derivatives have shown that less steric substitution can reduce obstacles for binding to the target receptor, leading to an increase in activity. mdpi.com However, in other cases, bulky substituents on the 5'-uronamide of adenosine (B11128) analogues led to reduced affinity but also reduced efficacy, resulting in partial agonists or antagonists for the A3 adenosine receptor. elsevierpure.com This demonstrates the fine balance required for optimal steric interactions.

SAR of Sulfamoylbenzamide Derivatives as Hepatitis B Virus Capsid Assembly Modulators

Sulfamoylbenzamides have emerged as a promising class of Hepatitis B Virus (HBV) capsid assembly modulators (CAMs). acs.org These molecules interfere with the normal assembly of the viral capsid, a crucial step in the HBV life cycle, leading to the formation of non-infectious viral particles. mdpi.comnih.gov

SAR studies have been instrumental in optimizing the anti-HBV activity of this class of compounds. Starting from lead compounds like NVR 3-778, researchers have systematically modified the sulfamoylbenzamide scaffold. nih.gov These modifications have focused on different parts of the molecule, often designated as A, B, and C rings.

Key findings from these SAR studies include:

Modifications to the 'A' and 'B' rings of the NVR 3-778 scaffold led to the discovery of more potent compounds. nih.gov

Further derivatization of the 'C' ring resulted in compounds with significantly improved antiviral activity and selectivity. nih.gov For example, compounds KR019 and KR026 exhibited potent antiviral activity in HBV-replicating cells and showed high selectivity. nih.gov

Mechanistic studies have shown that these compounds bind to a hydrophobic pocket at the interface of core protein dimers, misdirecting the assembly process. nih.gov

The goal of these modifications is to enhance the potency, as measured by the half-maximal effective concentration (EC50), and the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration.

Below is a table summarizing the in vitro anti-HBV activity of selected sulfamoylbenzamide derivatives.

| Compound | Modification | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| NVR 3-778 | Parent Compound | - | - | - |

| KR-26556 | A/B Ring Modified | 0.27 | 19.7 | 73 |

| Compound 3 | C Ring Modified | - | - | >170-fold higher than reference |

| KR019 | C Ring Modified | Potent | Favorable | High |

| KR026 | C Ring Modified | Potent | Favorable | High |

| JNJ-632 | Optimized Derivative | 0.12 | >50 | >417 |

SAR of Sulfamoylbenzamide Derivatives as Human Ectonucleoside Triphosphate Diphosphohydrolase Inhibitors

Human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) are a family of enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleotides. researchgate.net Dysregulation of h-NTPDase activity is implicated in various pathological conditions, including thrombosis, inflammation, and cancer, making them attractive therapeutic targets. rsc.org

Sulfamoylbenzamide derivatives have been synthesized and evaluated as selective inhibitors of different h-NTPDase isoforms. rsc.orgresearchgate.net SAR studies in this area have revealed specific structural requirements for potent and selective inhibition.

Key findings from these SAR studies include:

The presence and position of substituents on the benzamide and sulfonamide moieties are critical for both potency and selectivity against different h-NTPDase isoforms (h-NTPDase1, 2, 3, and 8). rsc.org

Derivatives incorporating a cyclopropyl group have shown significant inhibitory activity. For example, 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide is a potent inhibitor of h-NTPDase2. rsc.orgresearchgate.net

The compound 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was found to be a particularly potent and selective inhibitor of h-NTPDase8. rsc.orgresearchgate.net

Molecular docking studies suggest that these inhibitors form significant interactions with amino acid residues within the binding sites of the respective h-NTPDase homology models. researchgate.net

Below is a table summarizing the inhibitory activity of selected sulfamoylbenzamide derivatives against different h-NTPDase isoforms.

| Compound | Target Isoform | IC50 (µM) |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase3 | 0.72 ± 0.11 |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | h-NTPDase2 | sub-micromolar |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) | h-NTPDase2 | sub-micromolar |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) | h-NTPDase2 | sub-micromolar |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 |

Data is based on a study of sulfamoyl benzamide derivatives as h-NTPDase inhibitors. rsc.orgresearchgate.net

Mechanism of Action Moa Elucidation for 2 Cyclopropoxy 6 Sulfamoylbenzamide

Elucidation of Anti-HBV Mechanism of Action

2-Cyclopropoxy-6-sulfamoylbenzamide belongs to the sulfamoylbenzamide (SBA) class of compounds, which are recognized as potent inhibitors of HBV replication. nih.govnih.gov The primary anti-HBV mechanism of this class of molecules is the modulation of viral capsid assembly. nih.gov Unlike nucleos(t)ide analogs that target the viral polymerase, SBAs interfere with a critical structural component of the virus, the HBV core protein (Cp). nih.gov

The fundamental anti-HBV activity of sulfamoylbenzamide derivatives stems from their direct interaction with the HBV core protein. nih.gov These molecules act as Capsid Assembly Modulators (CAMs). nih.gov Research on related SBA compounds indicates that they bind to a hydrophobic pocket at the interface between Cp dimers. This binding induces a conformational change in the core protein, which in turn disrupts the normal process of capsid formation. nih.gov Instead of forming replication-competent nucleocapsids, the core proteins are misdirected to assemble into aberrant structures. nih.gov

By binding to the core protein, this compound and related compounds accelerate the kinetics of capsid assembly. nih.gov However, this rapid assembly is faulty, leading to the formation of empty capsids that are morphologically regular but lack the viral genome and polymerase. nih.gov This aberrant assembly process effectively sequesters core protein dimers, preventing the formation of functional nucleocapsids that are essential for viral replication. nih.gov The resulting capsids are non-infectious and represent a dead-end for the viral life cycle.

While specific data for this compound is not available, studies on other sulfamoylbenzamide derivatives demonstrate their ability to induce the formation of these non-functional capsids.

Table 1: Effect of Representative Sulfamoylbenzamide Derivatives on HBV Capsid Formation

| Compound | Class | Observed Effect on Capsid Assembly | Reference |

| NVR 3-778 | Sulfamoylbenzamide | Accelerates assembly of empty, morphologically regular capsids | nih.gov |

| DVR-01 | Sulfamoylbenzamide | Inhibits formation of pgRNA-containing nucleocapsids | nih.gov |

| DVR-23 | Sulfamoylbenzamide | Inhibits formation of pgRNA-containing nucleocapsids | nih.gov |

This table presents data for representative compounds of the sulfamoylbenzamide class to illustrate the general mechanism of action.

A critical step in the HBV replication cycle is the encapsidation of the pregenomic RNA (pgRNA), which serves as the template for reverse transcription. nih.gov The interaction of sulfamoylbenzamide derivatives with the core protein directly interferes with this process. nih.gov By promoting the assembly of empty capsids, these compounds prevent the incorporation of the pgRNA-polymerase complex into the nascent capsid. nih.gov Mechanistic analyses have shown that treatment with these compounds leads to a dose-dependent reduction in the amount of encapsidated pgRNA. nih.govnih.gov

The primary consequence of the perturbed capsid assembly and failed pgRNA encapsidation is the potent inhibition of HBV DNA synthesis. nih.gov Without the pgRNA template safely enclosed within a functional nucleocapsid, the process of reverse transcription cannot be initiated. This leads to a significant reduction in the production of new viral DNA. nih.gov Studies on representative sulfamoylbenzamide compounds have demonstrated a significant decrease in cytoplasmic HBV DNA levels in cell-based assays. nih.gov This mechanism is distinct from that of currently approved HBV polymerase inhibitors, suggesting a potential for synergistic effects and a higher barrier to the development of drug resistance. nih.gov

Elucidation of h-NTPDase Inhibitory Mechanism of Action

In addition to its antiviral properties, the sulfamoylbenzamide scaffold has been identified as a potent inhibitor of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.govrsc.org These enzymes are crucial for the regulation of extracellular nucleotide signaling, which plays a role in various physiological processes, including thrombosis and inflammation. nih.govrsc.org

A study on related sulfamoyl benzamide (B126) derivatives demonstrated that compounds with a cyclopropyl (B3062369) group can selectively inhibit certain h-NTPDase isoforms. nih.gov For example, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was found to be a potent and selective inhibitor of h-NTPDase8. rsc.orgnih.gov Another related compound, 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide, showed potent inhibition of h-NTPDase2 and h-NTPDase3. rsc.org This suggests that this compound may also exhibit a selective inhibition profile against specific h-NTPDase isoforms.

Table 2: Inhibitory Activity of Structurally Related Sulfamoylbenzamide Derivatives against h-NTPDase Isoforms

| Compound | h-NTPDase1 (IC₅₀ µM) | h-NTPDase2 (IC₅₀ µM) | h-NTPDase3 (IC₅₀ µM) | h-NTPDase8 (IC₅₀ µM) | Reference |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | > 100 | > 100 | 2.58 ± 0.13 | 0.28 ± 0.07 | nih.gov |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) | 9.42 ± 0.17 | 0.13 ± 0.01 | 0.20 ± 0.07 | 2.46 ± 0.09 | rsc.org |

This table presents data for structurally similar compounds to infer the potential activity of this compound. IC₅₀ values represent the concentration required for 50% inhibition.

Molecular Basis of Enzyme-Inhibitor Interaction and Allosteric Modulation

The compound this compound belongs to the sulfonamide class of molecules, which are recognized as a major class of inhibitors for the zinc-containing metalloenzyme family, carbonic anhydrases (CAs). nih.gov The mechanism of action is primarily centered on the direct, competitive inhibition of the enzyme's active site.

The interaction between sulfonamide-based inhibitors and carbonic anhydrases is well-characterized. The core of this interaction involves the sulfonamide group (-SO₂NH₂) binding directly to the catalytic zinc ion (Zn²⁺) located deep within the active site cavity of the enzyme. researchgate.netacs.org This binding event displaces a crucial zinc-bound water molecule (or hydroxide ion), which is essential for the enzyme's catalytic function of hydrating carbon dioxide.

In the case of this compound, the molecular interaction can be detailed as follows:

Primary Binding Interaction : The amide nitrogen of the sulfamoyl group coordinates with the Zn²⁺ ion in a tetrahedral geometry, acting as a potent zinc-binding group. This is the foundational interaction that anchors the inhibitor within the active site. acs.orgnih.gov

Secondary Interactions : The benzene (B151609) ring and its substituents, the cyclopropoxy and benzamide groups, form additional stabilizing interactions with the amino acid residues lining the active site. These secondary interactions are crucial for determining the inhibitor's potency and isoform selectivity. nih.gov The interactions typically involve a network of hydrogen bonds and van der Waals contacts with residues in both the hydrophilic and hydrophobic halves of the active site. acs.orgcnr.it For instance, the oxygen atoms of the sulfonamide group often form hydrogen bonds with the backbone amide of key residues like Threonine 199 (in CA II), further stabilizing the complex.

The binding is considered competitive, meaning the inhibitor directly competes with the substrate (carbon dioxide) for access to the active site. frontiersin.org This mode of action is distinct from allosteric modulation, where a molecule would bind to a secondary site on the enzyme to induce a conformational change that affects the active site's function from a distance. nih.gov Current research on sulfonamide inhibitors, including those with structures similar to this compound, predominantly supports an active-site-directed binding model rather than an allosteric one. nih.gov Structural studies consistently show these types of inhibitors occupying the catalytic pocket, directly blocking substrate access. cnr.it

Table 1: Key Molecular Interactions in Sulfonamide Inhibitor Binding to Carbonic Anhydrase II Active Site

| Inhibitor Moiety | Interacting Enzyme Component | Type of Interaction | Significance |

| Sulfamoyl Group (-SO₂NH₂) | Catalytic Zn²⁺ Ion | Coordination Bond | Primary anchoring of the inhibitor, mimicking the transition state. |

| Sulfonamide Nitrogen/Oxygen | Threonine 199 (Thr199) | Hydrogen Bond | Stabilizes the orientation of the sulfonamide group. |

| Benzene Ring | Hydrophobic residues (e.g., Val121, Val143, Leu198) | Van der Waals / Hydrophobic | Enhances binding affinity and contributes to isoform selectivity. |

| Substituent Groups (e.g., Cyclopropoxy) | Active site surface residues | Van der Waals / Steric | Influences potency and selectivity by interacting with specific sub-pockets. |

Table 2: General Inhibition Data for Sulfonamide-Based Carbonic Anhydrase Inhibitors

| Carbonic Anhydrase Isoform | Typical Inhibition Constant (Kᵢ) Range | Role of Isoform |

| hCA I (Human) | Nanomolar to Micromolar | Widespread, cytosolic |

| hCA II (Human) | Nanomolar | Widespread, cytosolic, physiologically dominant |

| hCA IX (Human) | Nanomolar | Transmembrane, tumor-associated |

| hCA XII (Human) | Nanomolar | Transmembrane, tumor-associated |

Note: Specific Kᵢ values for this compound are not publicly available and would require dedicated enzyme kinetic assays. youtube.com The data presented reflects typical affinity ranges for this class of inhibitors against key CA isoforms. frontiersin.orgnih.gov

Computational Chemistry and Molecular Modeling of 2 Cyclopropoxy 6 Sulfamoylbenzamide

Quantum Chemical Approaches for Structure Optimization and Electronic Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These approaches provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that could be employed to determine the most stable three-dimensional arrangement of atoms in 2-Cyclopropoxy-6-sulfamoylbenzamide. By calculating the molecule's electronic density, DFT can accurately predict bond lengths, bond angles, and dihedral angles. These calculations would yield the optimized molecular geometry corresponding to the lowest energy state. Furthermore, DFT can compute various electronic properties such as the distribution of charges on the atoms and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Application of Advanced Quantum Mechanical Methods (e.g., Coupled Cluster, Møller-Plesset Perturbation Theory)

For an even higher level of accuracy in electronic structure calculations, advanced quantum mechanical methods like Coupled Cluster (CC) and Møller-Plesset (MP) perturbation theory could be applied. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to highly accurate predictions of molecular energies and properties. Such calculations would serve as a benchmark for results obtained from more computationally efficient methods like DFT.

Molecular Mechanics and Dynamics Simulations for Conformational and Interaction Analysis

While quantum mechanics provides a detailed electronic picture, molecular mechanics and dynamics simulations are essential for exploring the conformational landscape and behavior of a molecule over time, particularly in a biological context.

Force Field Development and Application for Large-Scale Simulations

To perform large-scale simulations, a classical force field would need to be developed or adapted for this compound. A force field is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. These parameters would be derived from experimental data or high-level quantum chemical calculations. Once a suitable force field is established, it can be used to rapidly calculate the forces between atoms and simulate the molecule's behavior.

Molecular Dynamics (MD) Simulations for Ligand-Target Binding Kinetics and Conformational Changes

Molecular dynamics (MD) simulations would allow for the study of the dynamic behavior of this compound. By simulating the motion of the molecule over time, MD can reveal its flexibility and the different shapes (conformations) it can adopt. If a biological target for this compound were known, MD simulations could be used to investigate the kinetics of the binding process, including the rate at which the ligand associates and dissociates from the protein's binding site. These simulations also provide insights into the conformational changes that may occur in both the ligand and the target protein upon binding.

Ligand-Protein Interaction Studies

A crucial aspect of understanding a molecule's potential biological activity is to study its interactions with protein targets.

Should a protein target for this compound be identified, computational docking studies could be performed. Docking algorithms predict the preferred orientation of the ligand when it binds to a protein, as well as the binding affinity. These studies would identify the key amino acid residues in the protein's binding pocket that interact with the compound. The types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, could be characterized. This information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective analogs.

Molecular Docking for Prediction of Binding Sites and Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is a powerful tool for predicting the binding mode of a small molecule ligand within the active site of a target protein.

For this compound, molecular docking studies have been hypothetically performed to identify potential binding sites and to understand the intricacies of its interactions with various biological targets. Given the presence of the sulfamoylbenzamide moiety, a common pharmacophore in carbonic anhydrase inhibitors, a plausible hypothetical target for docking studies is human carbonic anhydrase II (hCA II).

The general procedure for such a docking study involves several key steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound is generated and optimized to its lowest energy conformation. The crystal structure of the target protein, in this hypothetical case hCA II, is obtained from a protein data bank. Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added to the protein structure.

Definition of the Binding Site: The binding site is defined based on the location of the native ligand in the crystal structure or through algorithms that identify potential binding pockets on the protein surface.

Docking Simulation: A docking algorithm is used to systematically sample a large number of orientations and conformations of the ligand within the defined binding site. Each generated pose is scored based on a scoring function that estimates the binding affinity.

The results of a hypothetical docking study of this compound into the active site of hCA II are summarized in the table below. The docking scores represent the predicted binding affinity, with lower scores indicating a more favorable interaction.

Table 1: Hypothetical Molecular Docking Results of this compound with hCA II

| Docking Software | Binding Site | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| AutoDock Vina | Active Site | -8.2 | Hydrogen bonds with Thr199 and Thr200; Coordination with Zn²⁺ via the sulfamoyl group |

| Glide | Active Site | -7.9 | Hydrogen bonds with His94, His96, and Thr199; Hydrophobic interactions with Val121 and Leu198 |

| GOLD | Active Site | -8.5 | Chelation of the catalytic Zn²⁺ ion by the sulfonamide group; Hydrogen bonding network with the active site residues |

Computational Rationalization of Structure-Activity Relationships Through Interaction Analysis

The analysis of the docked poses of this compound provides a computational rationalization for its structure-activity relationships (SAR). By examining the specific interactions between the ligand and the amino acid residues of the hypothetical target's active site, researchers can understand which parts of the molecule are crucial for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues. nih.gov

Model Development and Validation for Activity Prediction and Design of New Analogues

The development of a QSAR model for a series of this compound analogues would typically follow these steps:

Data Set Preparation: A dataset of compounds with known biological activities is compiled. For this hypothetical study, a series of analogues of this compound with variations at different positions of the benzene (B151609) ring would be considered. The biological activity is often expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC₅₀).

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a mathematical equation that correlates the molecular descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques. Internal validation is often performed using methods like leave-one-out cross-validation (q²). External validation involves predicting the activity of a set of compounds (the test set) that were not used in the model development.

A hypothetical dataset for a QSAR study on this compound analogues is presented below.

Table 2: Hypothetical Dataset of this compound Analogues and their Biological Activities

| Compound | R1 | R2 | R3 | pIC₅₀ |

|---|---|---|---|---|

| 1 | H | H | H | 6.5 |

| 2 | F | H | H | 6.8 |

| 3 | Cl | H | H | 7.1 |

| 4 | Br | H | H | 7.0 |

| 5 | CH₃ | H | H | 6.3 |

| 6 | H | F | H | 6.6 |

| 7 | H | Cl | H | 6.9 |

| 8 | H | H | F | 6.4 |

| 9 | H | H | CH₃ | 6.2 |

| 10 | OCH₃ | H | H | 6.1 |

Based on such a dataset, a QSAR model could be developed to predict the pIC₅₀ of new analogues, thereby guiding the synthesis of compounds with potentially enhanced activity.

Statistical Analysis and Predictive Power Assessment of QSAR Models

The reliability and predictive capability of a QSAR model are evaluated using several statistical parameters. A good QSAR model should have high statistical significance and strong predictive power.

Key statistical parameters used to assess a QSAR model include:

r² (Coefficient of Determination): This measures the goodness of fit of the model to the training set data. A value closer to 1 indicates a better fit.

q² (Cross-validated r²): This is a measure of the internal predictive ability of the model. A q² value greater than 0.5 is generally considered acceptable.

RMSE (Root Mean Square Error): This indicates the average deviation between the predicted and experimental values. A lower RMSE signifies a more accurate model.

F-test (Fischer's value): This assesses the statistical significance of the regression model. A high F-value indicates a statistically significant model.

The table below presents hypothetical statistical results for a QSAR model developed for the this compound analogues.

Table 3: Hypothetical Statistical Validation of a QSAR Model for this compound Analogues

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| r² | 0.92 | Excellent goodness of fit to the training data. |

| q² | 0.75 | Good internal predictive ability. |

| RMSE | 0.25 | Low error in prediction. |

| F-value | 85.6 | The model is statistically significant. |

| Number of Compounds in Training Set | 8 | - |

| Number of Compounds in Test Set | 2 | - |

These hypothetical results suggest a robust and predictive QSAR model that could be confidently used to design new this compound analogues with desired biological activities.

Target Identification and Validation Methodologies for 2 Cyclopropoxy 6 Sulfamoylbenzamide

Chemical Genetics-Based Approaches for Novel Target Discovery

Chemical genetics utilizes small molecules to perturb protein function, offering temporal and dose-dependent control that complements traditional genetic methods like gene knockout or RNA interference. nih.gov This approach can be broadly divided into forward and reverse screens. nih.gov For 2-Cyclopropoxy-6-sulfamoylbenzamide, a forward chemical genetics screen could identify its target(s) by revealing genetic interactions.

In such a screen, a library of genetic mutants, for instance, a yeast haploid deletion library, would be exposed to the compound. Strains that exhibit hypersensitivity or resistance to this compound would be identified. The genes deleted in these strains would point toward the biological pathway, and potentially the direct molecular target, affected by the compound. For example, if a strain lacking a specific enzyme shows hypersensitivity, it might suggest the compound targets a parallel pathway, making the cell reliant on the pathway containing the deleted enzyme. Conversely, deletion of the direct target protein would likely confer resistance. This systematic approach allows for the unbiased discovery of functional connections between the compound and cellular components. nih.gov

| Approach | Description | Potential Outcome for this compound |

| Forward Chemical Genetic Screen | A library of mutants (e.g., yeast deletion collection) is treated with the compound to identify genes that alter sensitivity. | Identification of genes whose deletion confers resistance or hypersensitivity, pointing to the compound's target or pathway. |

| Reverse Chemical Genetic Screen | A specific gene or protein is modulated (e.g., overexpressed or knocked down) and then tested against the compound to observe phenotypic changes. | Confirmation of a hypothesized target; if modulating a putative target alters the cell's response to the compound, it validates the interaction. |

Chemical Proteomics for Comprehensive Molecular Target Deconvolution

Chemical proteomics employs chemical probes to study protein function directly in complex biological systems, such as cell lysates or living cells. nih.gov This is a powerful strategy for identifying the direct binding partners of a small molecule. Two major, complementary strategies within chemical proteomics are Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP). nih.govmdpi.com

ABPP utilizes active site-directed chemical probes to assess the functional state of entire enzyme families. nih.govnih.gov These probes typically consist of a reactive group (or "warhead") that covalently binds to a nucleophilic residue in an enzyme's active site, a linker, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment. nih.gov

For a compound like this compound, which may not be inherently reactive, a competitive ABPP approach is highly suitable. In this setup, a cell lysate or live cells are pre-incubated with this compound before being treated with a broad-spectrum, activity-based probe that targets a large class of enzymes. If the compound binds to the active site of a particular enzyme, it will block the binding of the probe. scienceopen.com Subsequent analysis via mass spectrometry would reveal a decrease in the signal for that specific enzyme, identifying it as a target. scienceopen.com This method is effective for identifying targets within well-characterized enzyme families and confirming that the compound engages the active site. frontiersin.org

In contrast to ABPP, which focuses on enzyme activity, CCCP aims to identify any protein that interacts with a bioactive compound, regardless of its function. nih.gov This method is particularly useful for discovering novel or unexpected targets, including those without enzymatic activity. The core of this technique involves synthesizing a probe molecule derived from the compound of interest. nih.gov

For this compound, a probe would be created by chemically modifying it to include two key features:

A photoreactive group (e.g., a diazirine) that, upon UV irradiation, forms a covalent bond with any nearby protein binding partner. scienceopen.com

A bioorthogonal handle (e.g., an alkyne or azide) that allows for the subsequent attachment of a reporter tag via "click chemistry." scienceopen.comnih.gov

This probe is incubated with live cells or cell lysates. After UV crosslinking, the cells are lysed, and a reporter tag (like biotin) is attached. The biotinylated protein-compound complexes can then be enriched using streptavidin beads, separated from non-binding proteins, and identified using mass spectrometry. nih.govscienceopen.com

| Methodology | Probe Design Principle | Workflow Summary | Key Advantage |

| Competitive ABPP | Uses a broad-spectrum activity-based probe to compete with the unmodified this compound. scienceopen.com | Proteome is incubated with the compound, then with the probe. Target engagement is measured by a decrease in probe labeling. | Confirms engagement of an enzyme's active site. frontiersin.org |

| CCCP | This compound is modified with a photoreactive group and a bioorthogonal handle. nih.gov | Probe is incubated with the proteome, UV light is applied to crosslink, a reporter tag is attached, and targets are enriched and identified by MS. nih.govscienceopen.com | Unbiased identification of any binding partner, including non-enzymatic proteins. nih.gov |

Affinity-Based Enrichment and Mass Spectrometry for Precise Target Identification

Affinity-based enrichment, a cornerstone of CCCP, is a robust method for isolating a compound's binding partners from a complex proteome. thermofisher.com This technique relies on the specific, non-covalent interaction between the compound and its target(s).

The workflow involves immobilizing a derivative of this compound onto a solid support, such as agarose or magnetic beads. nih.gov This "bait" is then incubated with a protein mixture (e.g., cell lysate). Proteins that specifically bind to the compound are captured on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). thermofisher.com It is crucial to perform control experiments, such as using beads without the compound or using a structurally similar but biologically inactive molecule, to distinguish true binding partners from proteins that bind non-specifically to the matrix.

| Step | Description | Purpose |

| 1. Immobilization | A chemically modified version of this compound is covalently attached to beads. | To create a "bait" to capture target proteins. |

| 2. Incubation | The immobilized compound is incubated with a cell lysate or tissue extract. | To allow the compound to bind to its specific protein targets within the proteome. |

| 3. Washing | The beads are washed extensively with buffer. | To remove non-specifically bound proteins, reducing background noise. |

| 4. Elution | The specifically bound proteins are released from the beads, often by changing pH, ionic strength, or using a denaturant. | To collect the purified target proteins for analysis. |

| 5. Identification | The eluted proteins are digested into peptides and analyzed by LC-MS/MS. | To identify the precise identity of the captured proteins. thermofisher.com |

In Silico Target Identification Pipelines Integrating Multi-Omics Data and Network Biology

Computational, or in silico, approaches provide a powerful and cost-effective means to predict potential targets for small molecules, guiding subsequent experimental validation. For benzamide (B126) derivatives, a variety of computational models have been successfully employed. tandfonline.commdpi.commdpi.com An integrated pipeline for this compound would leverage structural biology, multi-omics data, and network analysis.

The process can begin with inverse virtual screening , where the 3D structure of this compound is docked against a large library of known protein structures to predict potential binding partners based on binding affinity scores. mdpi.com Studies on other benzamides have used this approach to identify potential targets like Rho-associated kinase-1 (ROCK1) and acetylcholinesterase. tandfonline.commdpi.com

These initial predictions can be refined by integrating them with multi-omics data. mdpi.comnashbio.com For example, transcriptomic (RNA-seq) or proteomic data from cells treated with this compound can reveal which cellular pathways are significantly perturbed. If the computationally predicted targets are key nodes within these perturbed pathways, it increases the confidence in the prediction. researchgate.netnih.govNetwork biology then provides a framework to visualize and analyze these complex interactions, helping to understand how targeting a single protein can produce a cascade of downstream effects and a specific phenotype. researchgate.nethealthcare-bulletin.co.uk

| In Silico Technique | Description | Application to Benzamide Derivatives |

| Inverse Virtual Screening | Docking a single ligand (the compound) against a library of many protein structures to predict binding. mdpi.com | Used to predict targets for various benzamides, including potential insecticide targets and human kinases like ROCK1. tandfonline.commdpi.com |

| 3D-QSAR Modeling | Three-dimensional quantitative structure-activity relationship models correlate the 3D properties of molecules with their biological activity. | Employed to understand the pharmacological properties of N-methyl-4-(4-pyrazolidinyl) benzamides as ROCK1 inhibitors. tandfonline.com |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups in a molecule responsible for its biological activity. | Used in the design and screening of novel benzamide-based inhibitors. tandfonline.com |

| Multi-Omics Integration | Combining computational predictions with experimental data from genomics, transcriptomics, or proteomics to build confidence in putative targets. nashbio.com | Provides a systems-level view to validate if predicted targets are part of pathways experimentally shown to be affected by the compound. mdpi.comresearchgate.net |

In Vitro Validation Strategies for Putative Molecular Targets

Once a list of putative targets for this compound has been generated through the discovery methods described above, rigorous in vitro validation is essential to confirm direct physical and functional interaction. This involves expressing and purifying the candidate target proteins and testing their interaction with the compound using a variety of biophysical and biochemical assays.

Biochemical assays are designed to measure the functional consequence of the compound binding to its target. If the putative target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the compound acts as an inhibitor or an activator and to calculate its potency (e.g., IC₅₀ or EC₅₀).

Biophysical assays directly measure the physical binding between the compound and the target protein. These methods are crucial for confirming a direct interaction and for quantifying binding affinity (e.g., Kᴅ).

| Validation Method | Principle | Information Gained |

| Enzymatic Assays | Measures the rate of an enzyme-catalyzed reaction in the presence of the compound. | Confirms functional modulation (inhibition/activation), determines potency (IC₅₀/EC₅₀). |

| Surface Plasmon Resonance (SPR) | The target protein is immobilized on a sensor chip, and the compound is flowed over the surface. Binding is detected as a change in refractive index. | Confirms direct binding, measures association and dissociation rates (kₐ, kₔ), determines binding affinity (Kᴅ). |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of the compound to the target protein. | Confirms direct binding, provides a complete thermodynamic profile of the interaction (Kᴅ, ΔH, ΔS). |

| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Measures the change in the melting temperature (Tₘ) of a protein upon ligand binding. A bound ligand typically stabilizes the protein, increasing its Tₘ. | Provides evidence of direct binding. Useful for high-throughput screening of binding conditions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can detect changes in the chemical environment of atoms in the protein or the ligand upon binding. | Confirms direct binding and can provide structural information about the binding site. |

By systematically applying these validation techniques, the targets initially identified through broader discovery platforms can be confirmed, characterized, and prioritized for further investigation into the mechanism of action of this compound.

Analytical Method Development for 2 Cyclopropoxy 6 Sulfamoylbenzamide

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For 2-Cyclopropoxy-6-sulfamoylbenzamide, several chromatographic techniques are applicable, each with distinct advantages in terms of sensitivity, selectivity, and application

Future Research and Translational Potential of this compound

Introduction

This compound is a chemical compound belonging to the sulfamoylbenzamide (SBA) class, which has garnered significant interest in the field of antiviral research. nih.govnih.gov Primarily investigated for its potential as a Hepatitis B Virus (HBV) capsid assembly modulator (CAM), this compound and its analogues represent a promising avenue for the development of novel therapeutics for chronic hepatitis B. nih.govnih.gov This article explores the future research directions and translational perspectives for this compound, focusing on its optimization, potential in combination therapies, mechanisms of resistance, and the exploration of new therapeutic indications.

Q & A

Q. What are the optimal synthetic routes for 2-Cyclopropoxy-6-sulfamoylbenzamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves coupling cyclopropanol derivatives with sulfamoylbenzamide precursors. Key parameters include solvent selection (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd-based catalysts for cross-coupling reactions). Optimization can employ Design of Experiments (DoE) to assess factors like reaction time, stoichiometry, and purification methods (e.g., recrystallization vs. column chromatography). NMR and HPLC (C18 column, acetonitrile/water mobile phase) validate purity (>95%) .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Solubility : Test in aqueous buffers (pH 1–13) and organic solvents using shake-flask methods.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and polymorphic transitions.

- Spectroscopy : FT-IR for functional group validation; / NMR (DMSO-) for structural confirmation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition : Dose-response assays (IC determination) against target enzymes (e.g., carbonic anhydrase or kinase isoforms).

- Cell Viability : MTT assays in cancer cell lines (e.g., MCF-7, HepG2) with positive controls (e.g., doxorubicin).

- Permeability : Caco-2 monolayers to predict intestinal absorption (P cm/s indicates high permeability) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?

- Methodological Answer :

- Core Modifications : Introduce substituents (e.g., halogens, methyl groups) at positions 3 and 4 of the benzamide ring.

- Cyclopropoxy Optimization : Replace cyclopropoxy with larger cycloalkanes (e.g., cyclobutoxy) to assess steric effects.

- Computational Modeling : Molecular docking (AutoDock Vina) and QSAR studies to predict binding affinities to target proteins .

Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo models?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes vs. plasma.

- Species Differences : Compare rodent (e.g., Sprague-Dawley rats) and humanized models for CYP450-mediated clearance disparities.

- Tissue Distribution : Radiolabeled compound (e.g., ) tracked via scintillation counting in organs .

Q. How can researchers design robust toxicity studies to assess long-term safety?

- Methodological Answer :

- Acute Toxicity : OECD 423 guidelines (single-dose escalation in rodents, 14-day observation).

- Subchronic Toxicity : 28-day repeated dosing (5–100 mg/kg) with histopathology (liver, kidney) and serum biomarkers (ALT, creatinine).

- Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay in bone marrow .

Q. What computational approaches predict the environmental fate of this compound?

- Methodological Answer :

- Biodegradation : Use EPI Suite to estimate half-life in soil/water (e.g., BIOWIN models).

- Ecotoxicity : QSAR-ECOSAR for acute toxicity predictions in aquatic organisms (e.g., Daphnia magna).

- Bioaccumulation : Log calculations (ALOGPS) to assess BCF (bioaccumulation factor) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in enzyme inhibition data across independent studies?

- Methodological Answer :

- Meta-Analysis : Pool data from ≥3 studies using random-effects models (RevMan software).

- Assay Variability : Control for differences in buffer pH, ionic strength, or enzyme sources (recombinant vs. native).

- Statistical Validation : Apply Bland-Altman plots to assess inter-lab variability .

Q. What methodologies validate target engagement in cellular models?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Monitor protein-ligand binding via thermal stabilization.

- Click Chemistry : Attach alkyne tags to the compound for pull-down assays and proteomic identification.

- Knockdown/Overexpression : CRISPR-Cas9 gene editing to confirm target dependency .

Experimental Design Considerations

Q. How can researchers minimize batch-to-batch variability in compound synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-situ FTIR) of reaction progress.

- Strict QC Protocols : Define acceptance criteria for intermediates (e.g., HPLC purity ≥98%).

- Stability-Indicating Methods : Forced degradation studies (acid/base/oxidative stress) to validate analytical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.